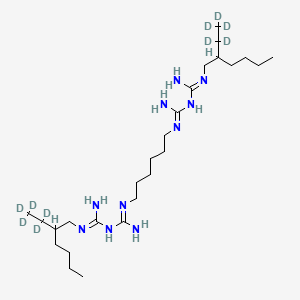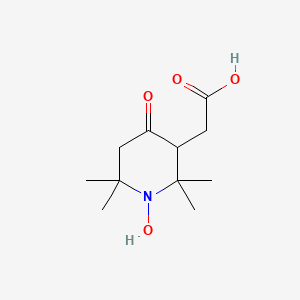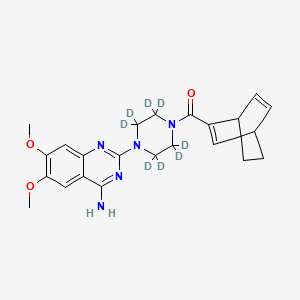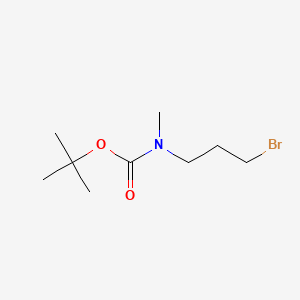![molecular formula C20H20O9 B564837 Ácido 6-[4-[2-(3,5-dihidroxi fenil)etenil]fenoxi]-3,4,5-trihidroxi oxano-2-carboxílico CAS No. 387372-20-5](/img/structure/B564837.png)
Ácido 6-[4-[2-(3,5-dihidroxi fenil)etenil]fenoxi]-3,4,5-trihidroxi oxano-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Resveratrol-4’-O-D-Glucurónido: es un glucósido estilbenoide a menudo presente en el vino tinto y varios alimentos. Este compuesto se produce a través del proceso de glucuronidación, donde la enzima UDP-glucuronosiltransferasa, específicamente la isoforma UGT1A9, lo conjuga con ácido glucurónico . Es un metabolito de fase II del antioxidante trans-resveratrol .
Aplicaciones Científicas De Investigación
Química: trans-Resveratrol-4’-O-D-Glucurónido se utiliza en el estudio de los procesos de glucuronidación y la estabilidad de los glucurónidos en soluciones acuosas .
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antiproliferativas, similares a las del trans-resveratrol .
Medicina: La investigación indica que el trans-Resveratrol-4’-O-D-Glucurónido demuestra efectos anticancerígenos al activar los receptores de adenosina ubicados en las células cancerosas, lo que finalmente desencadena la apoptosis . Actúa como un agonista del receptor de adenosina A3, particularmente en altas concentraciones, lo que resulta en apoptosis en células de cáncer de colon humano .
Industria: Las propiedades antioxidantes del compuesto lo convierten en un aditivo valioso en la industria alimentaria y de bebidas, particularmente en productos como el vino tinto y los suplementos dietéticos.
Mecanismo De Acción
trans-Resveratrol-4’-O-D-Glucurónido ejerce sus efectos al activar los receptores de adenosina en las células cancerosas, lo que lleva a la apoptosis . Actúa como un agonista del receptor de adenosina A3, que es particularmente eficaz en altas concentraciones . Esta activación desencadena una cascada de eventos moleculares que resultan en la muerte celular programada, lo que lo convierte en un potencial agente terapéutico para el tratamiento del cáncer.
Análisis Bioquímico
Biochemical Properties
Resveratrol-4’-O-D-Glucuronide interacts with various enzymes and proteins. It is produced by a novel versatile microbial UDP-glucuronyltransferase discovered and characterized from Streptomyces chromofuscus ATCC 49982 . This enzyme can convert resveratrol into two glucuronides both in vitro and in vivo . The glucuronidation of resveratrol is mainly catalyzed by UGT1A1 and UGT1A9, and to a minor extent by UGT1A6, UGT1A7, and UGT1A10 .
Cellular Effects
Resveratrol-4’-O-D-Glucuronide has been shown to have significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . It has also been reported to cause G1 arrest in CCL-228 and Caco-2 cells .
Molecular Mechanism
The molecular mechanism of action of Resveratrol-4’-O-D-Glucuronide involves its interactions with biomolecules and changes in gene expression. It has been reported to activate adenosine receptors located on cancer cells, ultimately triggering apoptosis . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .
Temporal Effects in Laboratory Settings
The effects of Resveratrol-4’-O-D-Glucuronide change over time in laboratory settings. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The stability of the glucuronides in aqueous solution has been studied, and remarkable differences in their properties were found, especially in the ready E/Z isomerisation of the 3-glucuronide .
Dosage Effects in Animal Models
The effects of Resveratrol-4’-O-D-Glucuronide vary with different dosages in animal models. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The mean resveratrol-4’-glucuronide AUC 0-t increased with increase in resveratrol doses .
Metabolic Pathways
Resveratrol-4’-O-D-Glucuronide is involved in the glucuronidation metabolic pathway . This compound is produced through the glucuronidation process, where the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, conjugates it with glucuronic acid .
Transport and Distribution
It is known that glucuronides of xenobiotics and endogenous materials are commonly believed to be biological waste byproducts .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de trans-Resveratrol-4’-O-D-Glucurónido implica la monodesacilación selectiva utilizando hidrólisis químicas o enzimáticas para obtener los diésteres necesarios. La posterior glucuronidación utilizando el procedimiento de tricloroacetiamidato, seguido de una hidrólisis suave, proporciona el producto deseado . También se ha descubierto un método muy suave y eficaz para la desacetilación anomérica del glucuronato de metilo β-tetraacetato fácilmente disponible utilizando N-metil piperazina en ruta al imidato .
Métodos de Producción Industrial: Los métodos de producción industrial para el trans-Resveratrol-4’-O-D-Glucurónido no están ampliamente documentados. Las rutas sintéticas mencionadas anteriormente se pueden ampliar para aplicaciones industriales, asegurando la disponibilidad de los reactivos necesarios y manteniendo condiciones de reacción controladas.
Análisis De Reacciones Químicas
Tipos de Reacciones: trans-Resveratrol-4’-O-D-Glucurónido experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el carbonato de potasio.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o alcanos.
Comparación Con Compuestos Similares
Compuestos Similares:
trans-Resveratrol-3-O-D-Glucurónido: Otro glucurónido de trans-resveratrol, que también exhibe actividades biológicas.
trans-Resveratrol: El compuesto principal, conocido por sus propiedades antioxidantes y anticancerígenas.
Unicidad: trans-Resveratrol-4’-O-D-Glucurónido es único debido a su glucuronidación específica en la posición 4’, lo que puede conferir actividades biológicas y propiedades de estabilidad distintas en comparación con otros glucurónidos de trans-resveratrol .
Propiedades
Número CAS |
387372-20-5 |
|---|---|
Fórmula molecular |
C20H20O9 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
Clave InChI |
CDEBVTGYVFHDMA-OTPOQTMVSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Apariencia |
Assay:≥95%A solid |
Sinónimos |
4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-Glucopyranosiduronic Acid; Resveratrol 4’-O-Glucuronide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B564757.png)





![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)


![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)
![(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione](/img/structure/B564775.png)


